N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide
Description
N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of an acetamido group attached to the benzothiazole ring and a methoxyacetamide group
Properties
IUPAC Name |
N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7(16)13-12-15-9-4-3-8(5-10(9)19-12)14-11(17)6-18-2/h3-5H,6H2,1-2H3,(H,14,17)(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTKNMIXYQKKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as acetic anhydride, under acidic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the benzothiazole derivative with acetic anhydride in the presence of a base, such as pyridine.
Attachment of the Methoxyacetamide Group: The final step involves the reaction of the acetamido-benzothiazole derivative with methoxyacetyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced carbonyl derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: The compound is explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide can be compared with other benzothiazole derivatives, such as:
- N-(2-acetamido-1,3-benzothiazol-6-yl)benzamide
- N-(2-acetamido-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to the presence of the methoxyacetamide group, which imparts specific properties and enhances its potential as a therapeutic agent.
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